molecular formula C15H19NO3S B6262922 (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 2093463-65-9

(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B6262922
CAS No.: 2093463-65-9
M. Wt: 293.4
InChI Key:
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Description

The compound (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid is a complex organic molecule featuring a unique combination of an indole core and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the indole and thiophene moieties suggests it may exhibit interesting biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Assembly: The final step involves the coupling of the thiophene-acetyl group with the indole core, which can be achieved through a variety of methods, including amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole and thiophene rings can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: NaBH4, LiAlH4

    Substitution: Nitric acid, halogens, Lewis acids

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indole and thiophene rings, which are known to interact with various biological targets. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. The indole core is a common motif in many drugs, and the addition of the thiophene ring could enhance its biological activity or selectivity.

Industry

Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the thiophene ring can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical applications.

    (2S,3aS,7aS)-1-[2-(furan-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid: A similar compound with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid lies in its combination of the indole and thiophene rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science.

Properties

CAS No.

2093463-65-9

Molecular Formula

C15H19NO3S

Molecular Weight

293.4

Purity

95

Origin of Product

United States

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